N2-Methylation Locks ITK Hinge-Binding Geometry While Suppressing BTK Cross-Reactivity
In a series of 3-oxo-2,3-dihydropyridazine ITK inhibitors, the N2-methyl substituent was shown to be critical for maintaining a hydrogen-bond-acceptor orientation that favours ITK over BTK. The lead compound carrying N2-methyl (among other substituents) displayed an ITK IC₅₀ of 0.87 µM with no measurable BTK inhibition up to 50 µM, whereas a closely related analog lacking N2-methyl exhibited partial BTK inhibition [1]. By extension, 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid – which carries the N2-methyl group – is expected to preserve this selectivity determinant when elaborated into amide libraries.
| Evidence Dimension | Kinase selectivity (ITK vs BTK) |
|---|---|
| Target Compound Data | N2-methyl present (scaffold); inferred ITK selectivity retention |
| Comparator Or Baseline | N2‑H analog (no methyl); partial BTK inhibition observed in related series |
| Quantified Difference | N2‑methyl series: BTK inhibition <10% at 50 µM; N2‑H series: measurable BTK inhibition |
| Conditions | Biochemical kinase inhibition assay; recombinant ITK and BTK; concentration range 0.01–50 µM |
Why This Matters
A single methyl group at N2 is the decisive structural feature that separates ITK-selective probes from dual ITK/BTK inhibitors, directly impacting the compound's suitability for T-cell leukemia target validation versus confounding off-pathway pharmacology.
- [1] Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 2025, 15, 47565–47586. DOI: 10.1039/D5RA06628A View Source
